
4-(2-Aminoethyl)-2-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-2-bromophenol, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-2-bromophenol, and how can yield and purity be maximized?
Basic Research Focus
The synthesis of this compound typically involves bromination of a phenolic precursor followed by introduction of the aminoethyl group. Key steps include:
- Bromination : Selective bromination at the ortho position of phenol derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
- Aminoethylation : Employing reductive amination with ethylenediamine derivatives, using catalysts like Pd/C or NaBH4, to introduce the aminoethyl group .
Optimization : - Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC to ensure intermediate purity .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for >95% purity .
Q. How does the chiral configuration of this compound impact its biological activity?
Advanced Research Focus
The compound’s chiral center (from the aminoethyl group) influences receptor binding and enzymatic interactions:
- Enantiomer-Specific Activity : (R)-isomers show higher affinity for dopamine receptors in preliminary assays compared to (S)-isomers, likely due to steric compatibility with binding pockets .
- Methodology :
- Resolve enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Test activity via radioligand binding assays (e.g., competitive displacement with [³H]spiperone) .
Data Table :
Enantiomer | IC₅₀ (D2 Receptor) | Selectivity Ratio (D2/5-HT2A) |
---|---|---|
(R)-isomer | 12 nM | 8.5 |
(S)-isomer | 45 nM | 2.3 |
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Focus
Discrepancies in activity data (e.g., antimicrobial vs. null results) may arise from:
- Structural Variants : Impurities in synthesis (e.g., residual bromination byproducts) can skew results .
- Assay Conditions : pH-dependent solubility (pKa ~9.2 for the amine group) affects bioavailability in cell-based assays .
Resolution Strategy : - Validate compound identity via HRMS and ¹H/¹³C NMR (e.g., δ 7.2 ppm for aromatic protons, δ 3.1 ppm for -CH₂-NH₂) .
- Standardize assay protocols (e.g., fixed pH 7.4, 5% DMSO vehicle) to minimize variability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Focus
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, doublets for bromine-induced deshielding) and the aminoethyl -CH₂- group (δ 2.8–3.2 ppm) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-Br), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
- GC-MS : Molecular ion peak at m/z 215 (M⁺) with fragmentation patterns (e.g., loss of Br at m/z 136) .
Q. How does this compound interact with adenosine A2A receptors?
Advanced Research Focus
The bromophenol moiety enables halogen bonding with receptor residues (e.g., His264 in A2A), while the aminoethyl group forms hydrogen bonds with Glu169:
- Methodology :
- Perform molecular docking (AutoDock Vina) using PDB 3REJ as the receptor template .
- Validate with radioligand competition assays (Ki < 50 nM suggests high affinity) .
Key Interaction :
- Halogen bond (Br···His264): Distance ~3.3 Å, contributes ~30% to binding energy .
Q. How does bromine substitution in this compound compare to other halogens in analogous compounds?
Comparative Analysis
Bromine’s polarizability enhances binding affinity compared to smaller halogens:
Halogen (X) | Binding Energy (kJ/mol) | LogP |
---|---|---|
Br | -42.5 | 2.1 |
Cl | -38.7 | 1.8 |
F | -29.4 | 1.3 |
Mechanistic Insight : |
- Bromine’s larger atomic radius improves van der Waals interactions in hydrophobic pockets .
Propriétés
Numéro CAS |
98489-01-1 |
---|---|
Formule moléculaire |
C8H10BrNO |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 |
Clé InChI |
KIKCGMHGZPBUNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)Br)O |
SMILES canonique |
C1=CC(=C(C=C1CCN)Br)O |
Synonymes |
2-(3'-bromo-4'-hydroxyphenol)ethanamine 3'-bromotyramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.